
C21H27Cl3N2O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C21H27Cl3N2O4 Levocetirizine . It is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic urticaria. Levocetirizine is the active enantiomer of cetirizine, which means it is a more potent and selective form of the drug, providing effective relief from allergy symptoms with fewer side effects .
准备方法
Synthetic Routes and Reaction Conditions
Levocetirizine can be synthesized through several synthetic routes. One common method involves the resolution of racemic cetirizine using chiral acids or enzymes to obtain the desired enantiomer. The process typically involves the following steps:
Resolution of Racemic Cetirizine: This step separates the racemic mixture into its enantiomers using chiral acids or enzymes.
Purification: The desired enantiomer, Levocetirizine, is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, Levocetirizine is produced through large-scale resolution processes. The use of chiral catalysts and advanced purification techniques ensures high yield and purity of the final product. The production process is optimized to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
Levocetirizine undergoes various chemical reactions, including:
Oxidation: Levocetirizine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert Levocetirizine into its reduced form, which may have different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the Levocetirizine molecule, potentially altering its activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of Levocetirizine.
Substitution: Substituted derivatives with altered functional groups.
科学研究应用
Levocetirizine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical research for the treatment of allergic rhinitis, chronic urticaria, and other allergic conditions.
Industry: Employed in the development of new antihistamine drugs and formulations.
作用机制
Levocetirizine exerts its effects by selectively binding to histamine H1 receptors, blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from causing symptoms such as itching, swelling, and vasodilation. Levocetirizine’s high selectivity for H1 receptors and low affinity for other receptors contribute to its efficacy and reduced side effects .
相似化合物的比较
Similar Compounds
Cetirizine: The racemic mixture from which Levocetirizine is derived.
Loratadine: Another non-sedative antihistamine used for similar indications.
Fexofenadine: A third-generation antihistamine with similar uses.
Uniqueness of Levocetirizine
Levocetirizine is unique due to its high selectivity for H1 receptors and its enantiomeric purity, which enhances its efficacy and reduces side effects compared to its racemic counterpart, cetirizine. Its rapid onset of action and long duration of effect make it a preferred choice for many patients .
属性
分子式 |
C21H27Cl3N2O4 |
|---|---|
分子量 |
477.8 g/mol |
IUPAC 名称 |
4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H26Cl2N2O4.ClH/c1-2-3-8-29-20-16(22)12-15(13-17(20)23)21(26)24-14-18(19-5-4-9-28-19)25-6-10-27-11-7-25;/h4-5,9,12-13,18H,2-3,6-8,10-11,14H2,1H3,(H,24,26);1H |
InChI 键 |
FFGSNJURRMCRFT-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)
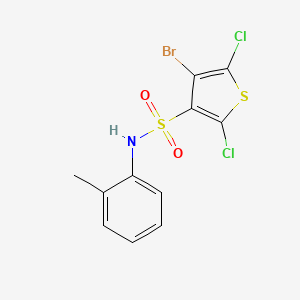
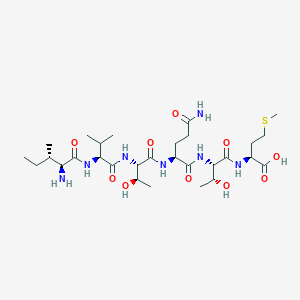
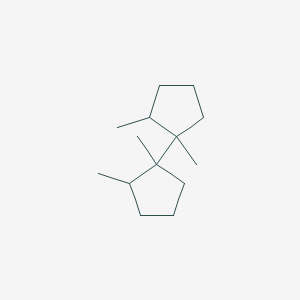
![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)
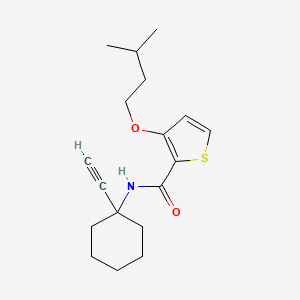
![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)


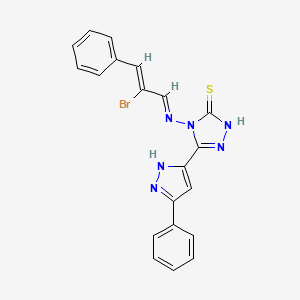
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)
![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)
